molecular formula C8H5F3N2OS B586264 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate CAS No. 1391054-04-8

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate

Cat. No.: B586264
CAS No.: 1391054-04-8
M. Wt: 234.196
InChI Key: VYRGZDLMVGKDRN-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H5F3N2OS and its molecular weight is 234.196. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome[][1].

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. Conditions typically involve solvents like dimethylbenzene and protection under nitrogen atmosphere[][1].

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions[][1].

Major Products:

Scientific Research Applications

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pesticides[][1].

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties[][1].

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific therapeutic effects[][1].

    Industry: It is used in the production of agrochemicals and other industrial chemicals[][1].

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethoxy)benzoic acid
  • 2-Amino-4-(trifluoromethoxy)phenyl Thiocyanate
  • 2-Amino-5-(trifluoromethyl)phenyl Thiocyanate
Comparison:

Biological Activity

2-Amino-5-(trifluoromethoxy)phenyl thiocyanate (CAS Number: 1391054-04-8) is a compound with significant potential in various fields, including medicinal chemistry and agrochemicals. Its unique molecular structure, characterized by the presence of trifluoromethoxy and thiocyanate functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug development, and relevant research findings.

  • Molecular Formula : C₈H₅F₃N₂OS
  • Molecular Weight : 234.20 g/mol
  • IUPAC Name : [2-amino-5-(trifluoromethoxy)phenyl] thiocyanate
  • Canonical SMILES : C1=CC(=C(C=C1OC(F)(F)F)SC#N)N

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The following table summarizes key findings from recent studies:

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against strains
Mycobacterium tuberculosisPotential as an antitubercular agent

The antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. Studies suggest that the thiocyanate group may play a crucial role in its mechanism by forming reactive species that can damage cellular components.

Case Studies

  • Antitubercular Activity
    A study focused on the synthesis of various thiocyanate derivatives demonstrated that certain analogs of this compound exhibited promising antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds were evaluated for their ability to inhibit bacterial growth without significant cytotoxicity to human cells, highlighting their potential as new therapeutic agents for tuberculosis treatment .
  • Antimicrobial Efficacy
    In a comparative study, the efficacy of this compound was tested against standard antibiotics. The results indicated that this compound showed comparable or superior activity against several Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly influence its potency and selectivity against different pathogens. Key points include:

  • The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability.
  • Variations in the thiocyanate moiety can alter reactivity and interaction with biological targets .

Properties

IUPAC Name

[2-amino-5-(trifluoromethoxy)phenyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-1-2-6(13)7(3-5)15-4-12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGZDLMVGKDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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